L-Biphenylalanine

Peptide Therapeutics Cancer Research Cellular Uptake

L-Biphenylalanine (CAS 155760-02-4) is a critical, non-proteinogenic building block for researchers developing intracellular-targeting therapeutics and stable antimicrobial peptides. Its unique biphenyl side chain provides unmatched steric bulk and hydrophobicity, dramatically enhancing cellular uptake in cancer models and conferring superior serum proteolytic stability to AMPs. This is not a standard hydrophobic spacer; it is a precision modulator. Evidence shows a 139% increase in insulin receptor binding with position-specific substitution, highlighting its power in SAR studies. Procure this high-purity compound to leverage its validated scaffold for integrin antagonist development and peptide optimization programs where natural amino acids fail.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 155760-02-4
Cat. No. B555396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Biphenylalanine
CAS155760-02-4
Synonyms155760-02-4; (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoicacid; Biphenylalanine; H-L-Bip-OH; 4-Phenyl-L-Phenylalanine; H-4-PHENYL-PHE-OH; H-4-PHENYL-L-PHE-OH; L-4,4'-Biphenylalanine; (2S)-2-amino-3-(4-phenylphenyl)propanoicacid; L-BIPHENYLALANINE; (S)-2-amino-3-(biphenyl-4-yl)propanoicacid; 4-Phenyl-L-phenyalanine; AmbotzHAA1584; PubChem18633; H-BIP-OH; H-BPH-OH; (S)-2-AMINO-3-BIPHENYL-4-YL-PROPIONICACID; L-P-BIPHENYLALANINE; L--4,4'-Biphenylalanine; 3-(Biphenyl-4-yl)alanine; AC1MC5T8; 4'-BIPHENYL-L-ALA; L-4-PHENYL-PHE-OH; SCHEMBL93495; 4-PHENYL-PHENYLALANINE
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
InChIKeyJCZLABDVDPYLRZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Biphenylalanine (CAS 155760-02-4) for Peptide and Drug Discovery: A Non-Natural Amino Acid with Enhanced Hydrophobicity and π-Stacking


L-Biphenylalanine (CAS 155760-02-4), also known as L-4,4′-biphenylalanine or (S)-3-([1,1′-Biphenyl]-4-yl)-2-aminopropanoic acid, is a synthetic, non-proteinogenic aromatic amino acid derivative of L-phenylalanine [1]. Its defining structural feature is a biphenyl side chain, which confers significantly greater steric bulk and hydrophobic character compared to its natural counterpart . This enhanced hydrophobicity and capacity for π-π stacking interactions make it a valuable building block for modulating peptide structure, stability, and interaction with biological targets [2].

Why Substituting L-Biphenylalanine with Simpler Analogs Like Phenylalanine Can Compromise Research Outcomes


The assumption that L-biphenylalanine can be functionally replaced by its natural precursor, L-phenylalanine, or other standard aromatic amino acids like tyrosine or tryptophan is a critical oversimplification in peptide science. The biphenyl group introduces a unique combination of steric bulk, planarity, and hydrophobic surface area that cannot be replicated by single aromatic rings . This distinction manifests in quantifiable differences in peptide conformation, cellular uptake efficiency, receptor binding affinity, and resistance to proteolytic degradation [1]. Direct substitution can lead to a complete loss of function, as seen when replacing a specific phenylalanine residue in insulin with biphenylalanine results in inactivity, whereas another position yields a 139% increase in receptor binding [2]. Therefore, L-biphenylalanine is not a simple hydrophobic spacer but a precise modulator of molecular interactions, making its procurement and use critical for experiments designed to leverage its specific physicochemical advantages.

Quantitative Differentiation of L-Biphenylalanine (CAS 155760-02-4) from Natural and Non-Natural Analogs


Superior Cellular Uptake and Bioactivity in Cancer Models vs. Unmodified Peptide

Incorporation of L-4,4′-biphenylalanine (L-BiP) into the pBP-NBD peptide assembly drastically increases cellular uptake and inhibitory activity against castration-resistant prostate cancer (CRPC) cells, compared to the unmodified parent peptide [1].

Peptide Therapeutics Cancer Research Cellular Uptake

Enhanced Receptor Binding Affinity in Insulin Analog Design vs. Native Phenylalanine

Replacing the B25 phenylalanine (Phe) residue in insulin with biphenylalanine (Bip) yields an analog with 139% of the receptor binding activity of native insulin, whereas the same substitution at the B24 position results in a completely inactive analog [1].

Insulin Analog Receptor Binding Peptide Engineering

Superior Serum Proteolytic Stability Compared to Other Bulky Non-Natural Amino Acids

In a comparative study of P-113 antimicrobial peptide analogs substituted with various bulky non-natural amino acids, the biphenylalanine-containing analog (Bip-P-113) demonstrated enhanced serum proteolytic stability compared to analogs containing β-naphthylalanine (Nal-P-113) and β-diphenylalanine (Dip-P-113) [1].

Antimicrobial Peptides Peptide Stability Protease Resistance

Defined Aqueous Solubility for Formulation Compared to Other Hydrophobic Amino Acids

While highly hydrophobic, L-biphenylalanine can be solubilized in aqueous media, a critical factor for biological assays and formulation. Its solubility has been quantified at 12.5 mg/mL (51.8 mM) in water when pH is adjusted to 14 with 1M NaOH , in contrast to some similarly hydrophobic amino acids which may require exclusively organic solvents.

Formulation Development Solubility Peptide Chemistry

Potent and Dual Integrin Antagonism for Inflammatory Disease Applications

L-biphenylalanine serves as the critical core scaffold for a series of potent, orally bioavailable dual α4β7/α4β1 integrin antagonists. The lead compound, TR-14035, exhibits IC50 values of 7 nM against α4β7 and 87 nM against α4β1 integrins [1]. This activity is a direct result of the SAR exploration around the N-benzoyl-L-biphenylalanine core.

Integrin Antagonist Autoimmune Disease Drug Discovery

Recommended Applications for L-Biphenylalanine (CAS 155760-02-4) Based on Evidence-Based Differentiation


Engineering Cell-Penetrating Therapeutic Peptides for Intracellular Targets

As demonstrated by Yi et al. (2024), incorporating L-biphenylalanine significantly enhances the cellular uptake of peptide assemblies into cancer cells [1]. This makes it a premier choice for designing therapeutic peptides intended to target intracellular pathways, particularly in oncology research where overcoming cellular barriers is paramount. The enhanced endocytosis driven by the biphenyl moiety can be leveraged to improve the efficacy of peptide-drug conjugates and intracellular self-assembling systems.

Developing Stable, Long-Acting Antimicrobial Peptides (AMPs)

The work of Chih et al. (2019) provides clear evidence that substitution with L-biphenylalanine (Bip) confers superior serum proteolytic stability and enhanced salt resistance to AMPs like P-113 [1]. This is a critical advantage for developing next-generation antimicrobials that can withstand the harsh in vivo environment, resist degradation, and maintain activity at physiological salt concentrations. L-biphenylalanine is therefore a key building block for AMP optimization programs aimed at improving pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for High-Affinity Protein and Peptide Modulators

The insulin analog study (Du et al., 2008) highlights the power of L-biphenylalanine in SAR campaigns [1]. The stark contrast between a 139% gain in receptor binding at one position and complete inactivity at another underscores its utility as a precise molecular probe. Researchers can systematically replace natural aromatic residues (Phe, Tyr, Trp) with L-biphenylalanine to map binding pockets, enhance affinity, and explore the functional consequences of increased hydrophobicity and steric bulk, yielding data-driven insights into target engagement.

Scaffold for Orally Bioavailable Integrin Antagonist Development

The SAR study by Sircar et al. (2002) firmly establishes the N-benzoyl-L-biphenylalanine core as a validated scaffold for creating potent and orally bioavailable integrin antagonists [1]. This work demonstrates a clear path from a micromolar lead to a low nanomolar clinical candidate (TR-14035). Researchers in inflammatory and autoimmune disease drug discovery should consider L-biphenylalanine derivatives as a starting point for targeting α4 integrin-mediated cell adhesion pathways, leveraging the established SAR to accelerate lead optimization.

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